1-Pyrenebutyryl Chloride

Vue d'ensemble

Description

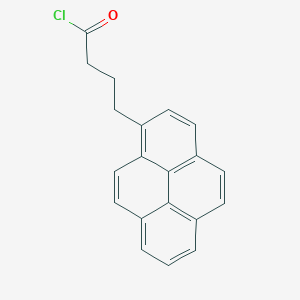

1-Pyrenebutyryl Chloride is an organic compound with the molecular formula C20H15ClO. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a butyryl chloride group attached to the pyrene moiety. This compound is known for its applications in organic synthesis and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Pyrenebutyryl Chloride can be synthesized through the reaction of 1-pyrenebutyric acid with thionyl chloride or oxalyl chloride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the acid to the corresponding acyl chloride.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Pyrenebutyryl Chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the acyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.

Hydrolysis: In the presence of water or aqueous bases, this compound hydrolyzes to form 1-pyrenebutyric acid.

Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines or hydroxylamines, to form hydrazides or hydroxamic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base like triethylamine or pyridine.

Hydrolysis: Water or aqueous sodium hydroxide.

Condensation Reactions: Hydrazines or hydroxylamines in the presence of a base.

Major Products Formed:

Amides, Esters, and Thioesters: Formed through nucleophilic substitution.

1-Pyrenebutyric Acid: Formed through hydrolysis.

Hydrazides and Hydroxamic Acids: Formed through condensation reactions.

Applications De Recherche Scientifique

Nanotechnology and Composite Materials

One of the prominent applications of 1-pyrenebutyryl chloride is in the field of nanotechnology, particularly in the functionalization of carbon nanotubes (CNTs). Research has shown that PBC can be used to create hybrid dispersants that enhance the dispersion of multi-walled carbon nanotubes (MWCNTs) in organic solvents. This application is crucial for developing nanocomposite materials with improved mechanical properties and stability .

Table 1: Properties of Pyrene-Functionalized Nanocomposites

| Property | Value |

|---|---|

| Dispersion Medium | THF, Toluene, n-Hexane |

| Functionalization Ratio | 1:0.2 to 1:3 |

| Mechanical Strength | Enhanced |

Biochemical Applications

In biochemical research, 1-pyrenebutyric acid derivatives, including PBC, are employed as fluorescent probes to study biomolecular interactions. These compounds are particularly useful for investigating proteins, lipids, and nucleic acids due to their strong UV absorbance and fluorescence properties. For instance, studies have demonstrated that PBC can facilitate the immobilization of proteins on surfaces for biosensor applications .

Case Study: Protein Immobilization Using PBC

- Objective : To evaluate the efficiency of PBC in immobilizing proteins for biosensor development.

- Method : Proteins were reacted with PBC-modified surfaces.

- Results : Enhanced binding affinity and stability were observed compared to non-functionalized surfaces.

Electrochemical Applications

The electrochemical properties of 1-pyrenebutyric acid derivatives have been explored for their potential in biosensors. The integration of PBC into electrochemical systems can improve sensitivity and selectivity towards target analytes. Studies indicate that PBC-modified electrodes exhibit significant electrochemical activity, making them suitable for detecting various biological molecules .

Table 2: Electrochemical Performance Metrics

| Metric | Value |

|---|---|

| Sensitivity | High |

| Detection Limit | Low μM |

| Response Time | Rapid |

Mécanisme D'action

The mechanism of action of 1-Pyrenebutyryl Chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as the modification of biomolecules or the synthesis of functionalized materials. The pyrene moiety imparts fluorescence properties, making it useful in imaging and detection applications.

Comparaison Avec Des Composés Similaires

1-Pyrenebutyric Acid: The precursor to 1-Pyrenebutyryl Chloride, differing by the presence of a carboxylic acid group instead of an acyl chloride group.

4-(1-Pyrene)butanoyl Chloride: A structural isomer with the same molecular formula but different connectivity.

1-Pyrenylmethyl Chloride: A related compound with a methyl chloride group attached to the pyrene moiety.

Uniqueness: this compound is unique due to its combination of an acyl chloride group and a pyrene moiety. This combination allows it to participate in a wide range of chemical reactions while also imparting fluorescence properties. Its versatility in organic synthesis and material science applications sets it apart from other similar compounds.

Activité Biologique

1-Pyrenebutyryl chloride is a derivative of pyrenebutyric acid, a compound notable for its fluorescence properties and applications in biochemistry and molecular biology. This article delves into the biological activity of this compound, focusing on its biochemical pathways, enzymatic interactions, and potential applications in various fields.

- Molecular Formula : CHClO

- Molecular Weight : 320.79 g/mol

- Density : Approximately 1.3 g/cm³

- Boiling Point : Approximately 515.9 °C

- Melting Point : 184-186 °C

This compound exhibits biological activity primarily through its role as a fluorescent probe and its ability to form conjugates with biomolecules. Its mechanism involves the following:

- Fluorescence Properties : The pyrene moiety allows for strong fluorescence, making it useful in detecting nucleic acids and proteins through fluorescence resonance energy transfer (FRET) mechanisms .

- Enzyme Interactions : It can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways. For example, its interaction with laccases has been studied in electrochemical applications, enhancing electron transfer processes .

Biological Applications

This compound has several notable applications:

- Fluorescence Probes : Used extensively in studies involving DNA detection and protein immobilization. Its ability to fluoresce under UV light makes it ideal for visualizing biological interactions .

- Nanocomposite Formation : It has been incorporated into nanocomposites for biosensing applications, enhancing the sensitivity of detection methods due to the high surface area of nanoparticles .

Case Studies

- Detection of Nucleic Acids :

- Enzymatic Studies :

- Bioremediation Potential :

Summary of Research Findings

Propriétés

IUPAC Name |

4-pyren-1-ylbutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClO/c21-18(22)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRMDRDSRVMJDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392604 | |

| Record name | 1-Pyrenebutyryl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63549-37-1 | |

| Record name | 1-Pyrenebutyryl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-pyrenebutyryl chloride interact with graphene oxide and facilitate glycan enrichment?

A1: this compound functionalizes free graphene oxide (GO) through a π-π stacking interaction between the pyrene moiety and the GO surface []. This interaction allows the acyl chloride groups of this compound to become available for reaction with hydroxyl groups on glycans. The multiple hydroxyl groups present on glycans lead to cross-linking and self-assembly of the functionalized GO sheets (PCGO), resulting in visible aggregation and efficient glycan capture [].

Q2: What are the advantages of using this compound functionalized graphene oxide for glycan enrichment compared to other methods?

A2: This method offers several advantages:

- High Efficiency: The large surface area of free PCGO and the high reactivity of the acyl chloride groups contribute to efficient glycan capturing [].

- Visual Monitoring: The cross-linking of PCGO upon glycan binding causes visible aggregation, enabling simple visual monitoring of the enrichment process [].

- Rapid Enrichment: The method achieves rapid enrichment, with visible aggregation occurring within 30 seconds [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.